CMP-Neu5Ac (sodium salt)
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Overview
Description
This compound is a crucial substrate for sialyltransferases, enzymes that transfer sialic acid residues to glycoproteins and glycolipids . CMP-Neu5Ac plays a significant role in the biosynthesis of sialic acid-containing glycoconjugates, which are essential for various biological processes, including cell-cell interactions, immune response, and pathogen recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.
Industrial Production Methods
Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
CMP-Neu5Ac primarily undergoes enzymatic reactions, particularly sialylation, where it serves as a donor of sialic acid residues. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The enzymatic sialylation reactions involving CMP-Neu5Ac require sialyltransferases and acceptor substrates such as glycoproteins or glycolipids. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products
The major products of reactions involving CMP-Neu5Ac are sialylated glycoconjugates, which include sialylated glycoproteins and glycolipids. These products play crucial roles in various biological processes, including cell signaling and immune response .
Scientific Research Applications
CMP-Neu5Ac has a wide range of applications in scientific research, particularly in the fields of glycobiology, biochemistry, and medicine. Some of its key applications include:
Glycan Synthesis: CMP-Neu5Ac is used as a substrate for the enzymatic synthesis of sialylated glycans, which are important for studying cell-cell interactions and pathogen recognition.
Disease Research: Sialylated glycoconjugates are involved in various diseases, including cancer, inflammation, and infectious diseases.
Biopharmaceuticals: CMP-Neu5Ac is used in the production of sialylated therapeutic glycoproteins, which have improved stability and efficacy.
Vaccine Development: Sialylated antigens synthesized using CMP-Neu5Ac are being explored as potential vaccines for various infectious diseases.
Mechanism of Action
CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
CMP-Neu5Ac is unique among nucleotide sugars due to its role as a sialic acid donor. Similar compounds include:
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another sialic acid donor, but with a glycolyl group instead of an acetyl group.
UDP-N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycoproteins.
GDP-fucose: A nucleotide sugar involved in the biosynthesis of fucosylated glycans.
CMP-Neu5Ac is distinct in its specific role in sialylation, which is critical for the function of sialylated glycoconjugates in various biological processes .
Biological Activity
Cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a nucleotide sugar that plays a crucial role as a substrate for sialyltransferases, enzymes responsible for the addition of sialic acid to glycoproteins and glycolipids. This article provides a comprehensive overview of the biological activity of CMP-Neu5Ac, highlighting its biochemical properties, applications in research, and implications in health and disease.
CMP-Neu5Ac is the sodium salt form of N-acetylneuraminic acid, with a molecular formula of C₂₀H₃₁N₄O₁₆P and a molecular weight of 614.5 g/mol. It is highly soluble in water and has a purity greater than 95% as determined by high-performance liquid chromatography (HPLC) . The compound is stored at low temperatures (-70°C) to maintain stability.
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₁N₄O₁₆P |
Molecular Weight | 614.5 g/mol |
CAS Number | 3063-71-6 |
Purity | > 95% HPLC |
Storage Temperature | -70°C |
Biochemical Role
CMP-Neu5Ac serves as a critical donor substrate for sialyltransferases, facilitating the transfer of sialic acid residues to glycoconjugates. This modification is essential for various biological processes, including cell signaling, immune response modulation, and pathogen recognition . The enzymatic activity of CMP-Neu5Ac is regulated through feedback mechanisms involving upstream enzymes such as UDP-GlcNAc 2-epimerase .
Applications in Research
CMP-Neu5Ac has been utilized in numerous studies to elucidate its biological functions and potential therapeutic applications:
- Sialylation Studies : CMP-Neu5Ac is employed in sialylation assays to investigate the effects of sialic acid on glycoprotein functionality. For instance, it has been used to study the resialylation of G2 glycoforms in various cellular contexts .
- Pathogen Interaction : Research has shown that pathogens like Neisseria gonorrhoeae can scavenge CMP-Neu5Ac from the host to enhance their serum resistance by modifying their lipooligosaccharides with sialic acid . This adaptation helps bacteria evade complement-mediated immune responses.
- Enzymatic Characterization : CMP-Neu5Ac synthetase, the enzyme responsible for synthesizing CMP-Neu5Ac from CTP and N-acetylmannosamine, has been extensively characterized to understand its role in sialic acid biosynthesis .
Case Study 1: Gonococcal Infection
A study investigating the role of CMP-Neu5Ac in Neisseria gonorrhoeae demonstrated that the incorporation of this compound into bacterial structures significantly enhanced serum resistance. When administered intravaginally in mouse models, analogs of CMP-Neu5Ac were shown to reduce infection duration and severity, indicating potential therapeutic avenues for managing gonococcal infections .
Case Study 2: Sialyltransferase Activity Regulation
In vitro assays have illustrated that CMP-Neu5Ac acts as an allosteric inhibitor of UDP-GlcNAc 2-epimerase, thereby regulating its own synthesis and influencing overall sialic acid levels within cells. This feedback mechanism highlights the importance of CMP-Neu5Ac not only as a substrate but also as a regulator in metabolic pathways related to sialic acid production .
Properties
Molecular Formula |
C20H30N4NaO16P |
---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1 |
InChI Key |
VFRHSOGUONIUOR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
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